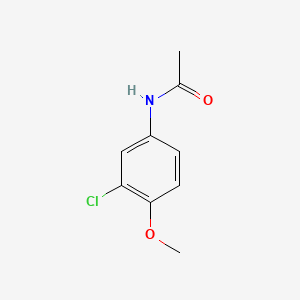

N-(3-Chloro-4-methoxyphenyl)acetamide

Description

The exact mass of the compound N-(3-Chloro-4-methoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-Chloro-4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Chloro-4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOVNNUWOUKIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220985 | |

| Record name | Acetamide, N-(3-chloro-4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7073-42-9 | |

| Record name | Acetamide, N-(3-chloro-4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(3-chloro-4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLORO-4'-METHOXYACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(3-Chloro-4-methoxyphenyl)acetamide" synthesis and properties

An In-depth Technical Guide to N-(3-Chloro-4-methoxyphenyl)acetamide for Researchers and Drug Development Professionals

Introduction: A Key Intermediate in Synthetic Chemistry

N-(3-Chloro-4-methoxyphenyl)acetamide is an aromatic amide that serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a substituted phenyl ring, makes it a valuable intermediate in the development of pharmaceutical and agrochemical compounds.[1] The presence of chloro, methoxy, and acetamido functional groups provides multiple reaction sites for further chemical transformations. This guide offers a comprehensive overview of its synthesis, properties, and handling, providing researchers with the necessary technical details to effectively utilize this compound in their work. The strategic placement of substituents on the aromatic ring is a common motif in medicinal chemistry, often employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

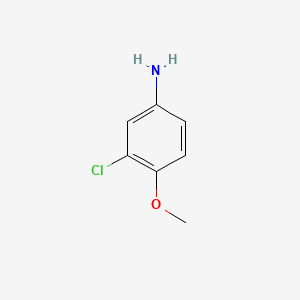

Core Synthesis: Acylation of 3-Chloro-4-methoxyaniline

The most direct and widely employed method for synthesizing N-(3-Chloro-4-methoxyphenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 3-chloro-4-methoxyaniline.[2] This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent.

Reaction Mechanism and Reagent Rationale

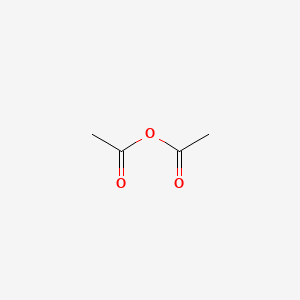

The acetylation is typically carried out using either acetic anhydride or acetyl chloride.

-

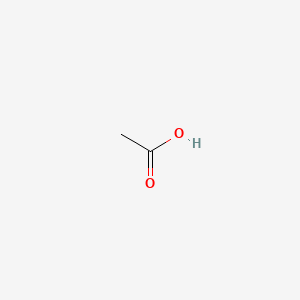

Acetic Anhydride: This reagent is often preferred due to its moderate reactivity and the fact that the reaction co-product is acetic acid, which is less corrosive than the hydrogen chloride produced when using acetyl chloride. The reaction is often performed in an aqueous medium or a suitable solvent like acetic acid.[3]

-

Acetyl Chloride: While highly effective and reactive, its reaction with amines is vigorous and produces HCl. This requires the use of a base (like pyridine or sodium acetate) to neutralize the acid, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

The choice between these reagents often depends on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and cost considerations. For this guide, we will focus on a robust protocol using acetic anhydride. The addition of a base like sodium acetate is crucial; it acts as a buffer, neutralizing the acidic byproduct and ensuring the aniline's nitrogen remains a potent nucleophile.[4]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide.

Materials and Equipment

-

Reactants: 3-Chloro-4-methoxyaniline, Acetic Anhydride, Sodium Acetate, Hydrochloric Acid (concentrated).

-

Solvents: Deionized Water, Ethanol.

-

Equipment: 250 mL Erlenmeyer flask, magnetic stirrer and stir bar, ice bath, Buchner funnel, vacuum flask, filter paper, recrystallization dish, melting point apparatus.

Step-by-Step Synthesis Procedure

-

Dissolution of Amine: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 3-chloro-4-methoxyaniline in 150 mL of water and 4.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained. The HCl ensures the aniline, which is sparingly soluble in water, dissolves by forming the soluble hydrochloride salt.[4]

-

Preparation of Reagent Solutions:

-

In a separate beaker, measure 6.0 mL of acetic anhydride.

-

In another beaker, prepare a solution of 5.5 g of sodium acetate in 30 mL of water.

-

-

Acetylation Reaction: To the stirred solution of the amine hydrochloride, add the 6.0 mL of acetic anhydride in one portion. Immediately follow this by adding the sodium acetate solution.

-

Precipitation and Isolation: A white precipitate of N-(3-Chloro-4-methoxyphenyl)acetamide should form rapidly. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any unreacted salts and impurities.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture to yield the purified product as colorless crystals.[1]

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the melting point and characterize using spectroscopic methods (NMR, IR, MS).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide.

Physicochemical and Spectroscopic Properties

The identity and purity of the synthesized compound are confirmed through analysis of its physical and spectral properties.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [5][6] |

| Molecular Weight | 199.64 g/mol | [5] |

| Appearance | Colorless to beige solid | [7] |

| SMILES | CC(=O)NC1=CC(=C(C=C1)OC)Cl | [6] |

| InChIKey | WNOVNNUWOUKIOL-UHFFFAOYSA-N | [5][6] |

| LogP (predicted) | 1.8 | [5][6] |

Spectroscopic Profile

-

¹H NMR (DMSO-d₆):

-

~10.0-10.3 ppm (s, 1H): Amide N-H proton.

-

~7.5-7.8 ppm (m, 2H): Aromatic protons ortho and meta to the acetamido group.

-

~7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the methoxy group.

-

~3.8 ppm (s, 3H): Methoxy (O-CH₃) protons.

-

~2.1 ppm (s, 3H): Acetyl (CO-CH₃) protons.

-

-

¹³C NMR (DMSO-d₆):

-

~168-169 ppm: Carbonyl carbon (C=O).

-

~150-155 ppm: Aromatic carbon attached to the methoxy group.

-

~130-135 ppm: Aromatic carbon attached to the nitrogen.

-

~115-125 ppm: Aromatic carbons, including the carbon attached to chlorine.

-

~56 ppm: Methoxy carbon (-OCH₃).

-

~24 ppm: Acetyl methyl carbon (-CH₃).

-

-

FT-IR (ATR, cm⁻¹):

-

~3300 cm⁻¹: N-H stretching of the amide.

-

~1660-1670 cm⁻¹: C=O stretching (Amide I band).

-

~1540 cm⁻¹: N-H bending (Amide II band).

-

~1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1030 cm⁻¹: Symmetric C-O-C stretching.

-

~800-850 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (ESI-MS):

-

Calculated m/z for [M+H]⁺: 200.0473 for C₉H₁₁ClNO₂⁺.[6] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak.

-

Applications in Research and Development

N-arylacetamides are established intermediates in organic synthesis.[1] N-(3-Chloro-4-methoxyphenyl)acetamide is particularly useful as:

-

A Precursor for Heterocyclic Synthesis: The amide functionality can be used to direct further reactions or can participate in cyclization reactions to form various heterocyclic systems, which are common scaffolds in pharmaceuticals.

-

A Building Block in Drug Discovery: The substituted phenyl ring is a common feature in many biologically active molecules. This compound provides a ready-made scaffold that can be further modified at several positions to explore structure-activity relationships (SAR).

-

A Reference Standard: In the context of pharmaceutical manufacturing, related chlorinated acetanilides are considered potential process impurities or degradation products that require monitoring.[8][9] For instance, N-(3-chloro-4-hydroxyphenyl)acetamide is a known impurity of acetaminophen.[8]

Safety and Handling

As a chemical intermediate, proper handling of N-(3-Chloro-4-methoxyphenyl)acetamide is essential. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for safe laboratory practices.

-

General Hazards: Similar chloro-acetanilide compounds are classified as harmful if swallowed and may cause skin and eye irritation.[10] Avoid breathing dust.[11]

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] Do not let the product enter drains.

References

-

SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]

-

N-(3-chloro-4-methoxyphenyl)acetamide. Stenutz. Available from: [Link]

-

Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry. Available from: [Link]

-

N-(3-chloro-4-methoxyphenyl)-2-(2,4-dimethoxyphenyl)acetamide. Chemspace. Available from: [Link]

-

Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available from: [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

N-(3-chloro-4-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide. PubChemLite. Available from: [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCr Journals. Available from: [Link]

-

N-[4-({[(3-chloro-4-methoxybenzyl)oxy]amino}sulfonyl)phenyl]acetamide - 1H NMR Spectrum. SpectraBase. Available from: [Link]

-

(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. Available from: [Link]

-

N-(3-Chloro-4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

Figure S4. 1 H NMR, MS and IR spectra for compound 3i. ResearchGate. Available from: [Link]

-

N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2). PubChemLite. Available from: [Link]

-

(PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. ResearchGate. Available from: [Link]

-

3-Chloro-4-methoxyaniline. PubChem. Available from: [Link]

-

1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available from: [Link]

- CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method. Google Patents.

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. N-(3-chloro-4-methoxyphenyl)acetamide [stenutz.eu]

- 6. PubChemLite - N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. southwest.tn.edu [southwest.tn.edu]

"N-(3-Chloro-4-methoxyphenyl)acetamide" CAS number 7073-42-9

An In-Depth Technical Guide to N-(3-Chloro-4-methoxyphenyl)acetamide (CAS: 7073-42-9)

Introduction

N-(3-Chloro-4-methoxyphenyl)acetamide, identified by CAS number 7073-42-9, is a substituted acetanilide that serves as a crucial intermediate in various fields of chemical synthesis.[1] Its molecular architecture, featuring a chlorinated and methoxylated phenyl ring attached to an acetamide group, makes it a versatile building block for the construction of more complex molecules.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, properties, applications, and handling protocols, grounded in established scientific principles.

Physicochemical Properties and Characterization

The utility of N-(3-Chloro-4-methoxyphenyl)acetamide in a laboratory setting is defined by its specific chemical and physical properties. A summary of its key identifiers and characteristics is presented below.

Table 1: Core Properties of N-(3-Chloro-4-methoxyphenyl)acetamide

| Property | Value | Source(s) |

| CAS Number | 7073-42-9 | [1][4][5] |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)acetamide | [1][4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [4] |

| Molecular Weight | 199.64 g/mol | [4] |

| Synonyms | 3-Chloro-4-Methoxyacetanilide | [5][6] |

| Physical Form | Solid | |

| LogP (Octanol/Water) | 1.81 | [4] |

Analytical Profile

While public spectral data for this specific compound is not abundant, its structure allows for the prediction of key analytical signatures essential for its identification and quality control. Commercial suppliers confirm that characterization is typically performed using methods such as LCMS, GCMS, HPLC, NMR, and FTIR upon request.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), the acetyl methyl protons (a singlet around 2.1-2.3 ppm), and a broad singlet for the amide N-H proton. The aromatic region will display a splitting pattern dictated by the substitution on the phenyl ring.

-

¹³C NMR: The carbon NMR would reveal signals for the two methyl carbons, the aromatic carbons (with the carbon attached to the methoxy group being the most downfield), and the amide carbonyl carbon (typically around 168-172 ppm).

-

FTIR (Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band for the amide C=O stretch (typically 1660-1690 cm⁻¹), an N-H stretching band (around 3250-3350 cm⁻¹), C-O stretching for the methoxy group, and C-Cl stretching bands.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis and Mechanism

The most direct and common method for preparing N-(3-Chloro-4-methoxyphenyl)acetamide is through the acetylation of its corresponding aniline precursor, 3-Chloro-4-methoxyaniline (CAS: 5345-54-0).[6] This reaction is a cornerstone of organic synthesis, valued for its reliability and high yield.

Core Synthesis Pathway

The reaction involves the nucleophilic attack of the amine group of 3-Chloro-4-methoxyaniline on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Caption: Workflow illustrating the use of the title compound in drug discovery.

Relevance in Impurity Analysis

In the context of drug development, understanding potential impurities is critical. While not a direct impurity in acetaminophen, the structurally related compound N-(3-chloro-4-hydroxyphenyl)acetamide is a known impurity that can arise during certain synthesis routes of the widely used analgesic. [7][8]Therefore, N-(3-Chloro-4-methoxyphenyl)acetamide serves as an important reference standard and starting material for toxicological studies and the development of analytical methods to detect and quantify such chloro-acetanilide impurities in pharmaceutical products.

Safety, Handling, and Storage

Proper handling of N-(3-Chloro-4-methoxyphenyl)acetamide is essential to ensure laboratory safety. The following information is based on data from structurally similar compounds. [9] Table 2: Hazard Identification

| Hazard Type | Information |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Hazard Class | Acute Toxicity 4 (Oral) |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or glasses.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used. * Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [10]

-

First Aid Measures

-

If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. [10]* If on Skin: Remove contaminated clothing. Rinse skin with plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. [11]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials. [12]

Conclusion

N-(3-Chloro-4-methoxyphenyl)acetamide is a chemical compound of significant utility, primarily serving as a foundational intermediate in synthetic organic chemistry. Its well-defined properties and straightforward synthesis make it an accessible and valuable resource for researchers. Its application extends from being a building block for novel, biologically active compounds in drug discovery pipelines to acting as a critical reference material in the analytical chemistry of pharmaceutical impurities. Adherence to proper safety and handling protocols is paramount to harnessing its full potential in a research and development setting.

References

- Vertex AI Search. N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide.

- Guidechem. n-(3-chloro-4-methoxy-phenyl)-2-cyano-acetamide.

- ChemicalBook. 2-CHLORO-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE synthesis.

- Benchchem. N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.

- SynHet. N-(3-Chloro-4-methoxyphenyl)acetamide.

- ECHEMI. 51259-26-8, N-[(3-chloro-4-methoxyphenyl)methoxy]acetamide Formula.

- Stenutz. N-(3-chloro-4-methoxyphenyl)acetamide.

- MilliporeSigma. SAFETY DATA SHEET (4'-methoxyacetophenone).

- HANGZHOU LEAP CHEM CO.,LTD. Buy 3-Chloro-4-Methoxyacetanilide from HANGZHOU LEAP CHEM...

- Chemspace. N-(3-chloro-4-methoxyphenyl)-2-(2,4-dimethoxyphenyl)acetamide.

- ECHA. chemical label N-(3-CHLORO-4-METHOXYPHENYL)-2-(3-METHOXYPHENOXY)ACETAMIDE.

- Santa Cruz Biotechnology. N-(3-Chloro-4-methoxy-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide.

- Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.

- Thermo Fisher Scientific. SAFETY DATA SHEET (3'-Chloro-4'-methoxyacetophenone).

- Thermo Fisher Scientific. SAFETY DATA SHEET (Acetamide, N-(4-methoxyphenyl)-).

- Cayman Chemical. Safety Data Sheet (2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide).

- Aaron Chemicals. Safety Data Sheet (N-(3-Chloro-4-methoxyphenyl)acetamide).

- ECHEMI. 5345-54-0 3-Chloro-4-methoxyaniline C7H8ClNO, Formula,NMR...

- Moshang Chemical. N-(3-氯-4-羟苯基)乙酰苯胺.

- NIH National Center for Biotechnology Information. N-(3-Chloro-4-hydroxyphenyl)acetamide.

- NIH National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.

- Sigma-Aldrich. 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide.

- IUCr Journals. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.

- SpectraBase. N-[4-({[(3-chloro-4-methoxybenzyl)oxy]amino}sulfonyl)phenyl]acetamide.

- Chem-Space. N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide.

- ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...

- NIH National Center for Biotechnology Information. N-(4-Methoxy-3-nitrophenyl)acetamide.

- Sigma-Aldrich. 3-Chloro-4-methoxyaniline.

- NIH National Center for Biotechnology Information. 3-Chloro-4-methoxyaniline.

- NIST. Acetamide, N-(4-methoxyphenyl)-N-methyl-.

- Ivy Fine Chemicals. 3-Chloro-4-methoxyaniline / 3-Chloro-p-anisidine [CAS: 5345-54-0].

- ResearchGate. (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide.

- Sigma-Aldrich. 3-Chloro-4-methoxyaniline 97%.

- Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment).

Sources

- 1. N-(3-Chloro-4-methoxyphenyl)acetamide [synhet.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-(3-chloro-4-methoxyphenyl)acetamide [stenutz.eu]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

- 7. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

"N-(3-Chloro-4-methoxyphenyl)acetamide" molecular weight and formula

An In-depth Technical Guide to N-(3-Chloro-4-methoxyphenyl)acetamide

Executive Summary: This guide provides a comprehensive technical overview of N-(3-Chloro-4-methoxyphenyl)acetamide, a key chemical intermediate. Tailored for researchers, scientists, and drug development professionals, this document details the compound's fundamental physicochemical properties, a validated synthesis protocol, and its significance within the broader context of pharmaceutical development, particularly concerning impurity analysis and organic synthesis.

Introduction

N-(3-Chloro-4-methoxyphenyl)acetamide, also known as 3'-Chloro-4'-methoxyacetanilide, is an aromatic amide that serves as a valuable building block in organic synthesis. The structure, featuring a substituted phenyl ring, makes it a precursor for more complex molecules. Its relevance for drug development professionals often stems from its classification as a potential process-related impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding the properties, synthesis, and characterization of such compounds is critical for ensuring the purity, safety, and efficacy of drug products. For instance, related chlorinated acetanilide derivatives have been identified as impurities in widely used drugs like acetaminophen, arising from specific synthesis routes or degradation pathways.[1][2] This guide offers a detailed examination of N-(3-Chloro-4-methoxyphenyl)acetamide, providing foundational knowledge for its synthesis, analysis, and application.

Core Physicochemical Properties

The fundamental properties of a compound are the cornerstone of its application in research and development. These parameters are essential for reaction stoichiometry, analytical method development, and purity assessment. The key identifiers and properties for N-(3-Chloro-4-methoxyphenyl)acetamide are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀ClNO₂ | [3][4][5] |

| Molecular Weight | 199.64 g/mol | [3] |

| Monoisotopic Mass | 199.04001 Da | [5] |

| CAS Number | 7073-42-9 | [3] |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)acetamide | [3] |

| Physical Form | Solid | |

| Melting Point | 96 - 97 °C |

Synthesis and Purification Workflow

The most direct and common method for synthesizing N-arylacetamides is the N-acylation of the corresponding aniline derivative.[6] In this case, N-(3-Chloro-4-methoxyphenyl)acetamide is synthesized via the reaction of 3-Chloro-4-methoxyaniline with an acetylating agent, such as acetyl chloride or acetic anhydride.

Synthesis Rationale

The underlying mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-Chloro-4-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. When using acetyl chloride, this reaction produces hydrochloric acid (HCl) as a byproduct. The inclusion of a mild base (e.g., potassium carbonate or triethylamine) is crucial to neutralize this acid, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion. Dichloromethane (DCM) or a similar aprotic solvent is typically chosen as the reaction medium due to its inertness and ability to dissolve the reactants.

Experimental Protocol: N-acylation of 3-Chloro-4-methoxyaniline

-

Preparation : To a round-bottom flask, add 3-Chloro-4-methoxyaniline (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM).

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq), to the solution. Stir the mixture at room temperature until the base is well-dispersed.

-

Cooling : Place the flask in an ice bath and cool the reaction mixture to 0 °C. This is a critical step to control the exothermic nature of the acylation reaction.

-

Acetyl Chloride Addition : Add acetyl chloride (1.1 eq) dropwise to the cooled, stirring mixture. The slow addition prevents a rapid temperature increase and minimizes side reactions.

-

Reaction : Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).[7]

-

Work-up : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Purification : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization : The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a pure solid.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide.

Spectroscopic and Analytical Characterization

To confirm the identity and assess the purity of the synthesized N-(3-Chloro-4-methoxyphenyl)acetamide, a suite of analytical techniques is employed. These methods provide a structural fingerprint of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : This technique provides information on the number and chemical environment of protons. The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group (a singlet around 3.8-3.9 ppm), the acetyl methyl group (a singlet around 2.1-2.2 ppm), and the amide N-H proton (a broad singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This analysis identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the amide group (typically around 165-170 ppm) and the distinct carbons of the substituted aromatic ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : IR spectroscopy is used to identify key functional groups. The spectrum should show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O (amide I band) stretch (around 1660 cm⁻¹), and C-O stretches of the methoxy group.[8]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which confirms the elemental composition (C₉H₁₀ClNO₂) with high accuracy.[8]

Applications and Relevance in Drug Development

While not an active pharmaceutical ingredient itself, N-(3-Chloro-4-methoxyphenyl)acetamide and its analogs are of significant interest to the pharmaceutical industry for two primary reasons:

-

Synthetic Intermediates : N-arylacetamides are versatile intermediates for constructing more complex molecules.[6] The functional groups on N-(3-Chloro-4-methoxyphenyl)acetamide—the amide, the chloro substituent, and the methoxy group—can be modified through various organic reactions, making it a useful starting point for the synthesis of novel drug candidates.

-

Impurity Profiling : The presence of unintended chemical species, even at trace levels, can impact the safety and efficacy of a drug. Chlorinated aromatic compounds can arise during API synthesis if chlorinated solvents, reagents, or starting materials are used.[1] For example, N-(3-chloro-4-hydroxyphenyl)acetamide is a known impurity of acetaminophen that can form during production or when acetaminophen-containing water undergoes chlorine-based disinfection.[1] Therefore, having a well-characterized standard of N-(3-Chloro-4-methoxyphenyl)acetamide is essential for developing and validating analytical methods (e.g., HPLC, GC-MS) to detect, quantify, and control its presence as a potential impurity in relevant APIs.

Conclusion

N-(3-Chloro-4-methoxyphenyl)acetamide is a compound of significant utility in chemical and pharmaceutical research. Its straightforward synthesis and well-defined physicochemical properties make it an accessible intermediate for organic synthesis. For drug development professionals, its primary importance lies in its role as a potential process-related impurity, where a thorough understanding of its synthesis and analytical characterization is paramount for ensuring the quality and safety of pharmaceutical products.

References

-

Stenutz. N-(3-chloro-4-methoxyphenyl)acetamide. Available from: [Link]

-

Chemspace. N-(3-chloro-4-methoxyphenyl)-2-(2,4-dimethoxyphenyl)acetamide. Available from: [Link]

-

PubChem. 3-Chloro-4-methoxy acetanilide. Available from: [Link]

-

PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. Available from: [Link]

-

PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. Available from: [Link]

-

National Center for Biotechnology Information. N-(3-Chloro-4-hydroxyphenyl)acetamide. Available from: [Link]

-

National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available from: [Link]

-

ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer.... Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information - Novel isoniazid-amidoether derivatives: Synthesis, characterization and their antimycobacterial activity evaluation. Available from: [Link]

-

International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available from: [Link]

-

PubChemLite. N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2). Available from: [Link]

-

Cheméo. Acetamide, 2,2,2-trichloro-N-(4-methoxyphenyl)-. Available from: [Link]

-

ResearchGate. (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. Available from: [Link]

-

Tristar Intermediates Pvt. Ltd. 3-Amino-4-Methoxy Acetanilide (DC-18). Available from: [Link]

-

PubChemLite. 2-chloro-n-(3-chloro-4-methoxyphenyl)acetamide (C9H9Cl2NO2). Available from: [Link]

Sources

- 1. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(3-chloro-4-methoxyphenyl)acetamide [stenutz.eu]

- 4. 3-Chloro-4-methoxy acetanilide | C9H10ClNO2 | CID 79529887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. journals.iucr.org [journals.iucr.org]

A Technical Guide to the Synthesis and Characterization of N-(3-Chloro-4-methoxyphenyl)acetamide

Abstract: This technical guide provides a comprehensive overview of N-(3-Chloro-4-methoxyphenyl)acetamide, a substituted aromatic amide of interest in synthetic chemistry and materials science. The document details the compound's core chemical structure, physicochemical properties, a validated synthesis protocol via acetylation, and a full suite of structural characterization methodologies. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and Physicochemical Properties

N-(3-Chloro-4-methoxyphenyl)acetamide is a derivative of acetanilide featuring a chlorine atom and a methoxy group on the phenyl ring. These substitutions significantly influence the molecule's electronic properties, solubility, and reactivity, making it a valuable intermediate for more complex molecular architectures.

Chemical Structure Diagram

The structural formula highlights the key functional groups: an amide linkage, an aromatic ring, a methoxy ether, and a halogen substituent.

Caption: Chemical structure of N-(3-Chloro-4-methoxyphenyl)acetamide.

Chemical and Physical Data

The fundamental properties of the compound are summarized below for easy reference.

| Property | Value | Source |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)acetamide | [1] |

| Synonyms | 3-chloro-4-methoxyacetanilide | [1] |

| CAS Number | 7073-42-9 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.64 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| LogP (Octanol/Water) | 1.81 (Predicted) | [1] |

| SMILES | COc1ccc(NC(C)=O)cc1Cl | [1] |

| InChIKey | WNOVNNUWOUKIOL-UHFFFAOYSA-N | [1] |

Synthesis Workflow

The most direct and reliable method for preparing N-(3-Chloro-4-methoxyphenyl)acetamide is through the N-acetylation of its corresponding aniline precursor, 3-Chloro-4-methoxyaniline. This electrophilic substitution reaction at the nitrogen atom is efficient and high-yielding.

Reaction Scheme

The workflow involves the reaction of the primary amine with an acetylating agent, typically acetyl chloride or acetic anhydride, in an appropriate solvent.

Caption: Synthesis workflow for N-(3-Chloro-4-methoxyphenyl)acetamide.

Experimental Protocol: N-Acetylation

This protocol is adapted from established procedures for the acetylation of substituted anilines.[2][3]

Materials:

-

3-Chloro-4-methoxyaniline (1.0 eq)[4]

-

Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

-

Glacial Acetic Acid or Ethyl Acetate (as solvent)

-

Saturated Sodium Bicarbonate solution

-

Deionized Water

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-Chloro-4-methoxyaniline (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of aniline).

-

Addition of Acetylating Agent: While stirring vigorously, add acetyl chloride (1.1 eq) dropwise to the cooled solution. The dropwise addition is crucial to control the exothermic reaction. Rationale: This prevents overheating, which could lead to side reactions and degradation of the product.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Precipitation: Pour the reaction mixture slowly into a beaker containing cold deionized water (approx. 10 times the volume of the reaction mixture). This will cause the crude product to precipitate out of the solution. Rationale: The product is significantly less soluble in water than in acetic acid, forcing its precipitation.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water to remove residual acid, followed by a cold saturated sodium bicarbonate solution to neutralize any remaining traces of acid, and finally with more cold water.

-

Drying: Dry the collected solid, either in a desiccator under vacuum or in a drying oven at a moderate temperature (50-60 °C).

-

Recrystallization (Optional): For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water.

Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from standard analytical techniques. Data is predicted based on analyses of structurally similar compounds.[2][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.1 | Singlet (broad) | 1H | NH -C=O | Amide protons are typically deshielded and appear as broad singlets. |

| ~7.6 | Doublet | 1H | Ar-H (C2-H) | Aromatic proton ortho to the amide group and meta to the methoxy group. |

| ~7.4 | Doublet of doublets | 1H | Ar-H (C6-H) | Aromatic proton ortho to both the chlorine and amide groups. |

| ~7.1 | Doublet | 1H | Ar-H (C5-H) | Aromatic proton ortho to the methoxy group and meta to the amide group. |

| ~3.8 | Singlet | 3H | O-CH₃ | Protons of the electron-donating methoxy group. |

| ~2.1 | Singlet | 3H | C(=O)-CH₃ | Protons of the acetyl methyl group. |

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168 | C =O |

| ~152 | C -OCH₃ |

| ~133 | C -NH |

| ~128 | C -Cl |

| ~122 | Ar-C H |

| ~120 | Ar-C H |

| ~113 | Ar-C H |

| ~56 | O-C H₃ |

| ~24 | C(=O)-C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~3050 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (CH₃) |

| ~1665 | C=O Stretch (Amide I) | Carbonyl |

| ~1540 | N-H Bend (Amide II) | Amide |

| ~1250 | C-O Stretch | Aryl Ether |

| ~830 | C-Cl Stretch | Aryl Halide |

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular weight and elemental formula with high precision.

-

Expected Exact Mass [M+H]⁺: The calculated monoisotopic mass for C₉H₁₁ClNO₂⁺ is 200.0473. A high-resolution mass spectrometer should detect a peak at or very near this m/z value.

-

Isotopic Pattern: A key validation feature is the presence of the M+2 peak due to the ³⁷Cl isotope. The [M+2+H]⁺ peak should appear at m/z ~202.0444 with an intensity that is approximately one-third (32%) of the [M+H]⁺ peak, which is characteristic of a molecule containing a single chlorine atom.

Safety and Handling

-

Hazard Classification: The precursor is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4] It is prudent to assume the product carries similar or greater hazards.

-

GHS Pictograms (Anticipated): GHS07 (Exclamation Mark).

-

Precautionary Statements:

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink, or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

References

-

Chemspace. N-(3-chloro-4-methoxyphenyl)-2-(2,4-dimethoxyphenyl)acetamide. [Link]

-

Stenutz, R. N-(3-chloro-4-methoxyphenyl)acetamide. [Link]

-

SpectraBase. N-[4-({[(3-chloro-4-methoxybenzyl)oxy]amino}sulfonyl)phenyl]acetamide. [Link]

-

ECHA. N-(3-CHLORO-4-METHOXYPHENYL)-2-(3-METHOXYPHENOXY)ACETAMIDE. [Link]

-

PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]

-

Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]

-

PubChemLite. N-(3-chloro-4-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide. [Link]

-

ResearchGate. N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]

-

National Institutes of Health. N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]

-

National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

-

PubChem. N-(4-Methoxyphenyl)Acetamide. [Link]

-

Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

-

ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. [Link]

-

PubChem. 3-Chloro-4-methoxyaniline. [Link]

-

IUCr. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

-

Journal of the American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]

-

NIST. Acetamide. [Link]

- Google Patents. Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

NIST. Acetamide, N-(4-methoxyphenyl)-N-methyl-. [Link]

-

NIST. Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. [Link]

-

Ivy Fine Chemicals. 3-Chloro-4-methoxyaniline / 3-Chloro-p-anisidine. [Link]

- Google Patents. 3-Amino-4-methoxy acetanilide (II)

Sources

- 1. N-(3-chloro-4-methoxyphenyl)acetamide [stenutz.eu]

- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 4. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide on the Biological Significance of N-(3-Chloro-4-methoxyphenyl)acetamide as a Synthetic Precursor

This guide provides a comprehensive technical overview of N-(3-Chloro-4-methoxyphenyl)acetamide, a compound of significant interest not for its direct biological activity, but as a crucial intermediate in the synthesis of potent, biologically active molecules. We will explore its synthesis, chemical properties, and pivotal role in the production of the selective β3-adrenoceptor agonist, CL-316,243, detailing the subsequent biological mechanisms and applications of this important research compound.

Introduction: The Role of N-(3-Chloro-4-methoxyphenyl)acetamide in Medicinal Chemistry

N-(3-Chloro-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2[1]. While direct, potent biological activity of this molecule is not widely reported, its value in the field of drug discovery and development is substantial. It serves as a key building block, or synthetic intermediate, for the creation of more complex molecules with specific pharmacological targets[2][3]. Its chemical structure, featuring a substituted phenyl ring, makes it an ideal starting point for multi-step syntheses.

This guide will focus on its most prominent application: the synthesis of CL-316,243, a highly potent and selective agonist for the β3-adrenergic receptor (β3-AR)[4][5]. Understanding the synthesis and function of CL-316,243 provides the essential context for the importance of its precursor, N-(3-Chloro-4-methoxyphenyl)acetamide.

Table 1: Physicochemical Properties of N-(3-Chloro-4-methoxyphenyl)acetamide

| Property | Value | Source |

| Molecular Formula | C9H10ClNO2 | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Colourless crystals | [6] |

| Melting Point | 398.6–400.3 K | [6] |

| Key Functional Groups | Amide, Chloro, Methoxy, Phenyl | [1] |

Synthesis and Characterization of N-(3-Chloro-4-methoxyphenyl)acetamide

The synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide is a foundational step. A common and efficient method involves the acylation of 3-Chloro-4-methoxyaniline.

Detailed Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide from 3-Chloro-4-methoxyaniline and chloroacetyl chloride.

Materials:

-

3-Chloro-4-methoxyaniline

-

Chloroacetyl chloride[7]

-

Acetic acid[6]

-

Sodium acetate solution[6]

-

Ethanol (for recrystallization)[6]

-

Ice bath

-

Stirring apparatus

-

Filtration equipment

Procedure:

-

Dissolve a specific molar equivalent of 3-Chloro-4-methoxyaniline in pure acetic acid in a flask placed in an ice bath to control the reaction temperature.

-

While stirring, add an equimolar amount of chloroacetyl chloride portionwise to the solution. The slow addition is crucial to manage the exothermic nature of the reaction.

-

After the addition is complete, continue stirring the reaction mixture for approximately 30 minutes to ensure the reaction goes to completion.

-

To precipitate the product, add a solution of sodium acetate. A solid precipitate of N-(3-Chloro-4-methoxyphenyl)acetamide will form.

-

Filter the resulting solid and wash it with cold water to remove any remaining acetic acid and salts.

-

Dry the crude product. For purification, recrystallize the solid from ethanol to obtain colorless crystals of the final product[6].

Characterization: The identity and purity of the synthesized N-(3-Chloro-4-methoxyphenyl)acetamide can be confirmed using various analytical techniques, including:

-

¹H NMR (DMSO-d₆): δ 3.74 (s, 3H, OCH₃), 4.24 (s, 2H, CH₂Cl), 6.93-7.5 (m, 4H, Ar-H), 10.23 (s, 1H, NH)[6].

-

¹³C NMR (DMSO-d₆): δ 43.48 (CH₂Cl), 55.23 (OCH₃), 113.92-120.92 (Ar-C), 131.53 (Ar-C-N), 155.51 (Ar-C-O), 164.13 (C=O)[6].

-

FT-IR (ATR, cm⁻¹): 3292 (N-H stretch), 1660 (C=O stretch), 827 (C-Cl stretch)[6].

-

Mass Spectrometry (ESI-MS): m/z calculated for C₉H₁₀ClNO₂ is 199.04, with an expected found value close to this[6].

Case Study: The Pivotal Role in the Synthesis of CL-316,243

N-(3-Chloro-4-methoxyphenyl)acetamide is a critical starting material for the multi-step synthesis of the potent β3-adrenoceptor agonist, CL-316,243. This process highlights the importance of the precursor in building the final pharmacologically active molecule.

Caption: Multi-step synthesis of CL-316,243 starting from N-(3-Chloro-4-methoxyphenyl)acetamide.

Biological Activity of the Target Molecule: CL-316,243

The significance of N-(3-Chloro-4-methoxyphenyl)acetamide is best understood by examining the biological activity of the molecule it helps to create, CL-316,243.

Mechanism of Action: β3-Adrenergic Receptor Agonism

CL-316,243 is a highly potent and selective agonist for the β3-adrenergic receptor (β3-AR), with an EC50 of approximately 3 nM[4][5]. It shows very poor activity at β1- and β2-adrenergic receptors, making it a valuable tool for studying the specific functions of the β3-AR subtype[4][5].

β3-ARs are G-protein coupled receptors (GPCRs) predominantly found in adipose tissue (both white and brown) and the urinary bladder[8][9]. Activation of β3-AR by an agonist like CL-316,243 initiates a downstream signaling cascade.

The primary signaling pathway involves:

-

G-protein Coupling: The agonist-bound β3-AR couples to a stimulatory G-protein (Gs)[8][10].

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP)[8][10].

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA)[8][10].

-

Downstream Effects: PKA then phosphorylates various downstream targets, leading to the cellular response[10][11].

Recent research has added complexity to this pathway, suggesting that β3-AR can also couple to inhibitory G-proteins (Gi) and activate other signaling molecules like extracellular signal-regulated kinases (ERK)[10][12].

Caption: The canonical β3-adrenergic receptor signaling pathway initiated by an agonist like CL-316,243.

Physiological Effects and Therapeutic Potential

The activation of β3-AR by CL-316,243 leads to several significant physiological effects, primarily related to metabolism.

-

Lipolysis and Thermogenesis: In adipose tissue, β3-AR stimulation is a potent driver of lipolysis (the breakdown of stored fats) and thermogenesis (heat production), particularly in brown adipose tissue (BAT)[4][5][8][13]. This is achieved through the upregulation of proteins like uncoupling protein 1 (UCP1)[4][8][13].

-

Metabolic Regulation: Studies in animal models have shown that CL-316,243 can reduce body mass, decrease hyperglycemia and hypertriglyceridemia, and improve insulin sensitivity[14][15][16]. It has been shown to restore the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice[14][15].

-

Urinary Tract Relaxation: β3-ARs are also found in the detrusor muscle of the bladder, and agonists like CL-316,243 can induce muscle relaxation[4][5]. This has led to the development and approval of other β3-AR agonists, such as mirabegron, for the treatment of overactive bladder[9][17].

Table 2: In Vivo Effects of CL-316,243 in Rodent Models

| Effect | Model | Dosage | Outcome | Source |

| Anti-obesity | MSG-induced obese mice | 0.1-1.0 mg/kg for 2 weeks | Reduced white adipose tissue, activated brown adipose tissue, reduced body mass. | [16] |

| Metabolic Improvement | High-fat diet-fed rats | Not specified | Increased energy expenditure, reduced carcass fat. | [13] |

| Glucose Reduction | C57BL6 mice | 1.0 mg/kg ip | Significant reduction in blood glucose levels. | [18] |

| Gene Expression | Type 2 diabetic mice | 1 mg/kg/day for 3 weeks | Reversed down-regulation of genes related to ether lipid metabolism. | [14][15] |

| UCP1 Expression | Mice | 0.1 mg/kg/day for 1 week | Elevated mRNA and protein expression of UCP1 in brown adipose tissue. | [4][5] |

Experimental Protocols for Biological Evaluation

To assess the biological activity of a synthesized β3-AR agonist like CL-316,243, various in vitro assays can be employed. A foundational assay is the measurement of cyclic AMP (cAMP) production in a cell line expressing the receptor.

Protocol: In Vitro cAMP Assay for β3-AR Agonist Activity

Objective: To determine the potency (EC50) of a test compound (e.g., CL-316,243) in stimulating cAMP production in cells expressing the β3-adrenergic receptor.

Materials:

-

CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the human β3-adrenergic receptor.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Test compound (CL-316,243) and a reference agonist (e.g., Isoprenaline).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Multi-well plates (e.g., 96-well or 384-well).

Procedure:

-

Cell Seeding: Seed the β3-AR expressing cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound (CL-316,243) and the reference agonist in assay buffer. Include a vehicle control.

-

Assay Initiation: Aspirate the culture medium from the cells and add the assay buffer containing the PDE inhibitor.

-

Compound Addition: Add the diluted compounds to the respective wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis: Aspirate the compound solution and add lysis buffer to each well to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions of the chosen kit.

-

Data Analysis: Measure the signal (e.g., fluorescence or absorbance). Plot the signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion and Future Perspectives

N-(3-Chloro-4-methoxyphenyl)acetamide is a prime example of a molecule whose importance is defined by its utility in synthesis. While it may not possess significant intrinsic biological activity, its role as a precursor to potent and selective pharmacological tools like CL-316,243 is invaluable. The study of CL-316,243 has significantly advanced our understanding of β3-adrenergic receptor physiology, revealing potential therapeutic avenues for metabolic disorders such as obesity and type 2 diabetes, as well as conditions like overactive bladder. Future research may uncover other synthetic pathways where N-(3-Chloro-4-methoxyphenyl)acetamide and its derivatives can serve as key intermediates for novel therapeutics targeting a range of diseases.

References

- Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC.PubMed Central.

- A unique dual signaling mechanism by β 3 -adrenergic receptor (β 3 AR).....ResearchGate.

- Inside the Biology of the β3-Adrenoceptor.MDPI.

- Everything You Always Wanted to Know about β3-AR * ( But Were Afraid to Ask) - PMC.* NIH.

- Evidence for fatty acids mediating CL 316243-induced reductions in blood glucose in mice.American Physiological Society.

- CL 316243 | β3-Adrenoceptor Agonist.MedchemExpress.com.

- The beta-3 adrenergic agonist (CL-316243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice.PubMed Central.

- Targeting β3-Adrenergic Receptors in the Heart: Selective Agonism and β-Blockade - PMC.NIH.

- The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice.springermedizin.de.

- The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle.PubMed Central.

- 2-CHLORO-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE synthesis.chemicalbook.

- N-(3-Chloro-4-methoxy-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide.Santa Cruz Biotechnology.

- N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2).PubChemLite.

- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.IUCr Journals.

- On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC.NIH.

- 2-{4-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide.ChemDiv.

- Anti-obesity Effect of CL 316243 , a Highly Specific Beta 3-adrenoceptor Agonist, in Mice With monosodium-L-glutamate-induced Obesity.PubMed.

- CL 316243 free acid | β3-Adrenoceptor Agonist.MedChemExpress.

- Effect of CL-316243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats.PubMed.

Sources

- 1. PubChemLite - N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. Compound... [chemdiv.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 2-CHLORO-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting β3-Adrenergic Receptors in the Heart: Selective Agonism and β-Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of CL-316,243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice | springermedizin.de [springermedizin.de]

- 16. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evidence for fatty acids mediating CL 316,243-induced reductions in blood glucose in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of N-(3-Chloro-4-methoxyphenyl)acetamide: A Technical Guide to Synthesis, Biological Activity, and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The N-aryl acetamide scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Within this broad class, derivatives and analogs of N-(3-Chloro-4-methoxyphenyl)acetamide have emerged as a particularly fruitful area of investigation. The specific substitution pattern of a chloro group at the 3-position and a methoxy group at the 4-position of the phenyl ring imparts a unique combination of electronic and steric properties, influencing the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic profile. This guide provides an in-depth exploration of this chemical space, from fundamental synthetic strategies to the latest advancements in their therapeutic applications and drug development considerations.

Core Synthetic Strategies: From Fundamental Acylation to Advanced Coupling Reactions

The synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide and its analogs typically begins with the corresponding substituted aniline, 3-chloro-4-methoxyaniline. The choice of synthetic route is dictated by the desired complexity of the final molecule, with methods ranging from straightforward acylation to more elaborate multi-step sequences.

Classical N-Acylation: The Workhorse Reaction

The most direct route to the core structure and its simple derivatives is the N-acylation of 3-chloro-4-methoxyaniline. This is commonly achieved using an acylating agent such as chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide

-

Dissolution: Dissolve 3-chloro-4-methoxyaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, for example triethylamine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide.

The causality behind this experimental design lies in the nucleophilic character of the aniline nitrogen and the electrophilic nature of the acyl chloride. The base is crucial to prevent the protonation of the starting aniline by the generated HCl, which would render it non-nucleophilic and halt the reaction.

Alternative and Metal-Free Synthetic Approaches

Recent advancements have focused on developing more environmentally benign and versatile synthetic methods. One such approach involves the diazotization of aryl amines followed by a coupling reaction with acetonitrile, which serves as the source of the acetyl group. This metal-free method offers a broader functional group tolerance compared to some traditional catalytic methods[1].

Another elegant strategy for creating diversity is the Smiles rearrangement, which can be employed for the synthesis of N-substituted anilines that can then be acylated[2]. This rearrangement allows for the formation of C-N bonds under basic conditions and can be a powerful tool for accessing more complex analogs.

Physicochemical Properties and Structural Analysis

The chlorine and methoxy substituents on the phenyl ring are critical determinants of the physicochemical properties of these molecules. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group create a distinct electronic environment that influences pKa, lipophilicity, and crystal packing.

Crystal structure analysis of the related N-(3-chloro-4-hydroxyphenyl)acetamide reveals that the acetamide group is twisted out of the plane of the phenyl ring[3]. This non-planar conformation can have significant implications for how the molecule fits into the binding pocket of a biological target. Intermolecular interactions, such as hydrogen bonds involving the amide and hydroxyl groups, play a crucial role in the solid-state structure and can affect properties like solubility and dissolution rate[3].

Biological Activities and Therapeutic Potential

Derivatives of N-(3-Chloro-4-methoxyphenyl)acetamide have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery in several therapeutic areas.

Antiparasitic Activity

The N-aryl acetamide core has been identified as a promising scaffold for the development of novel antiparasitic agents.

-

Antimalarials: Certain α-azacyclic acetamide-based compounds have been identified as potent inhibitors of the Plasmodium falciparum Na+ pump (PfATP4)[4]. This target is essential for maintaining low cytosolic sodium concentrations in the parasite. Inhibition of PfATP4 leads to a disruption of ion homeostasis and parasite death. The N-acetamide indole class of compounds has also been optimized for antimalarial activity, targeting PfATP4 and showing transmission-blocking potential[5].

-

Anti-Cryptosporidium Agents: Structure-activity relationship (SAR) studies on aryl acetamide triazolopyridazines have identified potent compounds against Cryptosporidium, a parasite that causes severe diarrheal disease[6]. These studies have highlighted the significant role of fluorine substitution on the phenyl ring in enhancing potency.

Anticancer Activity

The N-(3-Chloro-4-methoxyphenyl)acetamide scaffold has been explored for its potential in oncology.

-

Kinase Inhibition: Substituted N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide derivatives have been designed and synthesized as potent inhibitors of c-KIT kinase, a key driver in gastrointestinal stromal tumors (GISTs)[7].

-

Topoisomerase Inhibition: Computational studies have suggested that derivatives of 2-chloro-N-(3-methoxyphenyl)acetamide may act as inhibitors of human topoisomerase α2 (TOP2A), an enzyme crucial for DNA replication and a validated target for anticancer drugs[8][9].

Other Therapeutic Areas

The versatility of the N-aryl acetamide scaffold extends to other areas:

-

Ion Channel Modulation: Phenylacetamide derivatives have been studied as blockers of sodium channels and inhibitors of Slack potassium channels, indicating their potential in neurological disorders[10][11].

-

Antimicrobial and Anthelmintic Activity: Various N-aryl-2-chloroacetamides have shown antibacterial and antifungal properties[12]. Additionally, a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has displayed anthelmintic properties against the nematode Toxocara canis[13].

Structure-Activity Relationship (SAR) Studies: A Causal Analysis

Systematic modification of the N-(3-Chloro-4-methoxyphenyl)acetamide scaffold has provided valuable insights into the structural requirements for biological activity.

A. Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical. For instance, in the anti-Cryptosporidium series, electron-withdrawing groups are generally preferred over electron-donating groups[6]. The position of these substituents also matters; 2-substituted compounds were found to be inactive, suggesting steric hindrance near the amide linkage is detrimental[6].

B. Amide Linker: The amide bond itself is a key structural feature, providing a hydrogen bond donor (N-H) and acceptor (C=O) that are often crucial for target binding. A secondary amide linkage is generally preferred in sodium channel blockers[10].

C. Acetamide Group Extension: Modifications to the acetyl group can lead to significant changes in activity. For example, replacing the chloroacetyl group with more complex heterocyclic moieties has been a successful strategy for targeting specific enzymes like kinases and topoisomerases[7][14].

| Compound Series | Key SAR Findings | Therapeutic Target/Area | Reference |

| Aryl Acetamide Triazolopyridazines | Electron-withdrawing groups on the aryl ring enhance potency. Fluorine substitution is particularly beneficial. | Anti-Cryptosporidium | [6] |

| Phenylacetamides | Increased lipophilicity of the amine portion and a phenyl ring near the amine increase potency. A three-carbon spacer between amide and amine is optimal. | Sodium Channel Blockade | [10] |

| α-Azacyclic Acetamides | Modest structural modifications lead to significant changes in activity, indicating specific binding interactions. | Antimalarial (PfATP4) | [4] |

| 2-Amino-N-phenylacetamides | The series exhibits flat SAR, with most modifications leading to a loss of activity. | Slack Potassium Channel Inhibition | [11] |

Drug Development Considerations: ADME and Pharmacokinetics

For any promising compound to advance to a clinical candidate, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential. Computational tools are increasingly used in the early stages to predict properties like drug-likeness and bioavailability, often guided by Lipinski's rule of five[8][9].

-

Absorption and Bioavailability: In silico studies on some aryl chloroacetamide derivatives have suggested good absorption in the human intestine and oral bioavailability[12].

-

Metabolism: The methoxy group on the phenyl ring is a potential site for metabolic O-demethylation. The overall metabolic stability of the compound will influence its half-life and dosing regimen.

-

Toxicity: Aromatic chloro-acetanilides can carry toxicological alerts, and their presence as impurities in pharmaceuticals is strictly regulated[3]. This underscores the importance of rigorous purification and toxicological assessment during development.

Conclusion

The N-(3-Chloro-4-methoxyphenyl)acetamide scaffold and its analogs represent a versatile and highly tractable platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, ensures their continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent analogs through structure-based drug design, the exploration of novel therapeutic applications, and a deeper understanding of their mechanisms of action and pharmacokinetic profiles. This guide serves as a foundational resource for researchers aiming to navigate and innovate within this promising chemical space.

References

-

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. (n.d.). Scaffold Hunter. Retrieved January 18, 2026, from [Link]

-

Goldberg, D. E., et al. (2021). Identification of α‑Azacyclic Acetamide-Based Inhibitors of P. falciparum Na+ Pump (PfATP4) with Fast-Killing Asexual Blood-Stage Antimalarial Activity by Phenotypic Screening. ACS Infectious Diseases. Available at: [Link]

-

Bigge, C. F., et al. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry. Available at: [Link]

-

Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Reddy, T. R., et al. (2017). Synthesis of Acetamides from Aryl Amines and Acetonitrile by Diazotization under Metal-Free Conditions. Organic Letters. Available at: [Link]

-

Reddy, C. K., et al. (2011). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica. Available at: [Link]

-

Weaver, C. D., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData. Available at: [Link]

-

Kumar, S., et al. (2024). Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents. Journal of Pharmaceutical and Allied Sciences. Available at: [Link]

-

Khanna, I., et al. (2010). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters. Available at: [Link]

-

Çoban, V., et al. (2024). New oxomethacrylate and acetamide: synthesis, characterization, and their computational approaches: molecular docking, molecular dynamics, and ADME analyses. Drug and Chemical Toxicology. Available at: [Link]

-

Wang, Y., et al. (2022). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry. Available at: [Link]

-

Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules. Available at: [Link]

-

Bertini, S., et al. (2009). Structure-Activity Relationship of Novel Phenylacetic CXCR1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Çoban, V., et al. (2024). New oxomethacrylate and acetamide: synthesis, characterization, and their computational approaches: molecular docking, molecular dynamics, and ADME analyses. Drug and Chemical Toxicology. Available at: [Link]

-

Awalt, J. K., et al. (2022). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS Infectious Diseases. Available at: [Link]

-

Drug Design. (n.d.). Structure Activity Relationships (SAR). DrugDesign.org. Retrieved January 18, 2026, from [Link]

- Chow, K., et al. (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.

-

Acikbas, Y., et al. (2015). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Available at: [Link]

-

Safer Medicines Trust. (n.d.). Pharmacokinetics and ADME. Safer Medicines Trust. Retrieved January 18, 2026, from [Link]

-

Çoban, V., et al. (2024). New Oxomethacrylate and Acetamide: Synthesis, Characterization, and their Computational Approaches: Molecular Docking, Molecular Dynamics, and ADME Analyses. Ahi Evran Üniversitesi. Available at: [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

de Oliveira, A. F., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Pharmaceuticals. Available at: [Link]

-